
5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClNO3S2 and its molecular weight is 353.84. The purity is usually 95%.
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Biological Activity
5-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound featuring a unique combination of a thiophene ring, a furan moiety, and a carboxamide functional group. This structural diversity suggests potential biological activities that are currently under investigation. The molecular formula of this compound is C14H12ClNO4S3, with a molecular weight of approximately 389.9 g/mol .
Chemical Structure
The compound's structure is characterized by:
- Chlorine atom at the 5-position of the thiophene ring.
- Furan and thiophene rings , which contribute to its aromatic properties.
- Hydroxyl (-OH) and carboxamide (-C(=O)N-) groups that can influence its reactivity and interactions in biological systems.
Potential Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer properties : Compounds with thiophene and furan rings have been noted for their cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : The presence of multiple functional groups may enhance interactions with microbial targets.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide | Similar thiophene and furan rings | Anticancer activity noted |
5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Contains methylphenyl group | Antimicrobial properties |
N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Fluorobenzyl substituent | Enhanced lipophilicity |
This comparison highlights that while these compounds share structural similarities, their unique substituents may lead to differing biological properties .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against these cell lines, indicating promising anticancer potential .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can significantly induce apoptosis in cancer cells, suggesting that the presence of the hydroxyl group may enhance this effect through mechanisms involving p53 activation .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-6-20-8-10)12-2-1-7-21-12/h1-8,19H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIFHMCNBJGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.